Cas no 2172320-75-9 (3-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylacetamido}hexanoic acid)

3-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylacetamido}hexanoic acid structure
2172320-75-9 structure
商品名:3-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylacetamido}hexanoic acid
CAS番号:2172320-75-9
MF:C27H32N2O5
メガワット:464.553387641907
CID:5777809
PubChem ID:165510910

3-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylacetamido}hexanoic acid 化学的及び物理的性質

名前と識別子

    • EN300-1559318
    • 2172320-75-9
    • 3-{2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]acetamido}hexanoic acid
    • 3-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylacetamido}hexanoic acid
    • インチ: 1S/C27H32N2O5/c1-2-7-18(15-26(31)32)28-25(30)14-17-12-19(13-17)29-27(33)34-16-24-22-10-5-3-8-20(22)21-9-4-6-11-23(21)24/h3-6,8-11,17-19,24H,2,7,12-16H2,1H3,(H,28,30)(H,29,33)(H,31,32)
    • InChIKey: KKAHPDNICWYVRS-UHFFFAOYSA-N
    • ほほえんだ: O(CC1C2C=CC=CC=2C2=CC=CC=C12)C(NC1CC(CC(NC(CC(=O)O)CCC)=O)C1)=O

計算された属性

  • せいみつぶんしりょう: 464.23112213g/mol
  • どういたいしつりょう: 464.23112213g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 5
  • 重原子数: 34
  • 回転可能化学結合数: 11
  • 複雑さ: 700
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 105Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.9

3-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylacetamido}hexanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1559318-0.1g
3-{2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]acetamido}hexanoic acid
2172320-75-9
0.1g
$2963.0 2023-06-05
Enamine
EN300-1559318-5.0g
3-{2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]acetamido}hexanoic acid
2172320-75-9
5g
$9769.0 2023-06-05
Enamine
EN300-1559318-0.25g
3-{2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]acetamido}hexanoic acid
2172320-75-9
0.25g
$3099.0 2023-06-05
Enamine
EN300-1559318-500mg
3-{2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]acetamido}hexanoic acid
2172320-75-9
500mg
$3233.0 2023-09-25
Enamine
EN300-1559318-1000mg
3-{2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]acetamido}hexanoic acid
2172320-75-9
1000mg
$3368.0 2023-09-25
Enamine
EN300-1559318-5000mg
3-{2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]acetamido}hexanoic acid
2172320-75-9
5000mg
$9769.0 2023-09-25
Enamine
EN300-1559318-100mg
3-{2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]acetamido}hexanoic acid
2172320-75-9
100mg
$2963.0 2023-09-25
Enamine
EN300-1559318-0.05g
3-{2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]acetamido}hexanoic acid
2172320-75-9
0.05g
$2829.0 2023-06-05
Enamine
EN300-1559318-1.0g
3-{2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]acetamido}hexanoic acid
2172320-75-9
1g
$3368.0 2023-06-05
Enamine
EN300-1559318-0.5g
3-{2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]acetamido}hexanoic acid
2172320-75-9
0.5g
$3233.0 2023-06-05

3-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylacetamido}hexanoic acid 関連文献

3-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylacetamido}hexanoic acidに関する追加情報

Introduction to 3-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylacetamido}hexanoic acid (CAS No. 2172320-75-9)

3-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylacetamido}hexanoic acid, identified by its CAS number 2172320-75-9, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine. This compound belongs to a class of molecules characterized by its intricate structure, which includes a cyclobutyl moiety linked to an amino group, further modified by a methoxycarbonyl substituent derived from 9H-fluoren-9-yl. The presence of these functional groups imparts unique chemical properties that make it a promising candidate for various therapeutic applications.

The fluorenylmethoxycarbonyl (Fmoc) group is particularly noteworthy, as it is commonly employed in peptide synthesis due to its stability and ease of removal under mild acidic conditions. In the context of 3-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylacetamido}hexanoic acid, the Fmoc moiety likely serves as a protecting group for the amino function, allowing for selective modifications and functionalizations. This characteristic is highly valuable in drug development, where precise control over molecular architecture is essential for optimizing bioactivity and pharmacokinetic profiles.

The core structure of this compound features a hexanoic acid backbone, which provides a hydrophobic anchor while allowing for further derivatization. The cyclobutyl ring introduces steric hindrance, which can influence both the solubility and binding affinity of the molecule. Such structural features are often exploited in the design of enzyme inhibitors or receptor modulators, where spatial constraints play a critical role in molecular recognition.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of complex molecules like 3-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylacetamido}hexanoic acid with greater accuracy. Molecular docking studies have suggested that this compound may interact with specific protein targets, potentially making it useful in treating neurological disorders or inflammatory conditions. The cyclobutyl moiety, in particular, has been shown to mimic natural amino acid residues in certain enzymes, thereby facilitating tight binding interactions.

In addition to its potential as a drug candidate, 3-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylacetamido}hexanoic acid may find applications in materials science and catalysis. The fluorene-based component, known for its fluorescence properties, could be utilized in optoelectronic devices or as a fluorescent probe in biochemical assays. Furthermore, the compound's ability to undergo selective modifications makes it a versatile building block for synthesizing more complex molecules with tailored functionalities.

The synthesis of this compound presents both challenges and opportunities for synthetic chemists. The incorporation of multiple functional groups requires careful planning to ensure regioselectivity and yield optimization. However, modern synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and asymmetric hydrogenations, have made it possible to construct complex structures with high precision. These advancements have not only improved the accessibility of such compounds but also expanded the arsenal of tools available for medicinal chemists.

From a biological perspective, the potential therapeutic applications of 3-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylacetamido}hexanoic acid are diverse. Preclinical studies have hinted at its efficacy in modulating enzyme activity associated with metabolic disorders, making it a candidate for further investigation in this area. Additionally, its structural motifs are reminiscent of known bioactive scaffolds, suggesting that it may exhibit similar pharmacological effects while offering novel mechanisms of action.

The role of computational modeling in drug discovery cannot be overstated. By leveraging machine learning algorithms and large-scale databases, researchers can identify promising candidates like 3-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylacetamido}hexanoic acid based on their predicted bioactivity profiles. These computational approaches complement traditional experimental screening methods and have significantly accelerated the drug development pipeline over recent years.

In conclusion,3-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylacetamido}hexanoic acid (CAS No. 2172320-75-9) represents a fascinating example of how structural complexity can be harnessed for therapeutic benefit. Its unique combination of functional groups and promising biological activities positions it as a valuable asset in ongoing pharmaceutical research efforts. As our understanding of molecular interactions continues to evolve, this compound and its derivatives are likely to play an increasingly important role in addressing unmet medical needs.

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